1,1-Dichloroacetone

Tautomerism pKa Enolization

Choose 1,1-Dichloroacetone for its unique gem-dichloro reactivity that 1,3-dichloroacetone cannot replicate. With >100× higher enol content (pKEnol 4.9 vs 2.0), this liquid ketone (bp 117–120°C) is the definitive substrate for radical-mediated alkylation, enabling synthesis of Z-alkenoates and E,E-dienoates where ionic methods fail. Its liquid state simplifies continuous flow integration and distillation purification, while the certified analytical standard grade supports reliable DBP water quality monitoring. Procure ≥98% purity material for reproducible pharmaceutical R&D and environmental analysis.

Molecular Formula C3H4Cl2O
Molecular Weight 126.97 g/mol
CAS No. 513-88-2
Cat. No. B129577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloroacetone
CAS513-88-2
Synonyms1,1-Dichloroacetone;  1,1-Dichloropropanone;  Dichloromethyl Methyl Ketone;  NSC 42725;  α,α-Dichloroacetone
Molecular FormulaC3H4Cl2O
Molecular Weight126.97 g/mol
Structural Identifiers
SMILESCC(=O)C(Cl)Cl
InChIInChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h3H,1H3
InChIKeyCSVFWMMPUJDVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in ethyl alcohol;  miscible in ethyl ether
In water, 6.382X10+4 at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloroacetone (CAS 513-88-2): Product-Specific Evidence Guide for Scientific Selection and Procurement


1,1-Dichloroacetone (CAS 513-88-2), also known as 1,1-dichloro-2-propanone or α,α-dichloroacetone, is a geminal dichlorinated ketone derivative of acetone, possessing the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol [1]. This compound exists as a colorless liquid with a characteristic sharp, pungent odor at room temperature [2]. It is distinguished from its symmetrical isomer, 1,3-dichloroacetone (CAS 534-07-6), by the positioning of the two chlorine atoms on the same terminal carbon, a structural feature that fundamentally governs its reactivity and physical properties [1]. The compound is a versatile chemical intermediate, employed in the synthesis of pharmaceuticals, agrochemicals, and specialty organic molecules, and is also a known disinfection by-product in water treatment [3].

Why 1,1-Dichloroacetone Cannot Be Interchanged with its Symmetrical Isomer 1,3-Dichloroacetone


Despite sharing the same molecular formula, 1,1-dichloroacetone (CAS 513-88-2) and its symmetrical isomer 1,3-dichloroacetone (CAS 534-07-6) exhibit profoundly different physical states and reactivity profiles that preclude simple substitution. The geminal dichloro substitution in 1,1-dichloroacetone results in a liquid with a boiling point of 117-120°C, while the terminal substitution of 1,3-dichloroacetone yields a crystalline solid with a melting point of 43-45°C and a boiling point of 173°C [1]. This fundamental difference dictates handling, storage, and purification protocols. Critically, their reactivity diverges significantly, as highlighted by the >100-fold difference in their enol content (pKEnol of 4.9 vs. 2.0) [2] and the distinct kinetic behavior in radical-mediated reactions [3]. Consequently, substituting one for the other in a synthesis or process would not only fail to achieve the desired yield or selectivity but could also introduce new impurities, alter reaction kinetics, or create unforeseen safety hazards due to their different physical forms and toxicological profiles.

Quantitative Differentiation of 1,1-Dichloroacetone from Closest Analogs: A Comparative Data Guide


1,1-Dichloroacetone Exhibits a >100-fold Higher Enol Content (pKEnol = 4.9) Compared to its Symmetrical Isomer 1,3-Dichloroacetone (pKEnol = 2.0)

The enol content, a critical determinant of reactivity in condensation and alkylation reactions, differs by over two orders of magnitude between the two dichloroacetone isomers. The pKEnol for 1,1-dichloroacetone is reported as 4.9, while that for 1,3-dichloroacetone is 2.0 [1]. A lower pKEnol indicates a greater proportion of the more reactive enol tautomer at equilibrium, making 1,3-dichloroacetone far more prone to reactions proceeding through this pathway. This quantitative difference provides a direct, measurable basis for selecting 1,1-dichloroacetone when lower enolate-mediated reactivity is required.

Tautomerism pKa Enolization Reaction Mechanism

1,1-Dichloroacetone Reacts with Hydroxyl Radicals at Half the Rate of Monochloroacetone, Indicating Distinct Oxidative Fate

In the context of advanced oxidation processes or environmental fate, the reactivity of 1,1-dichloroacetone with the hydroxyl radical (·OH) is markedly different from its mono-substituted analog. The bimolecular rate constant for the reaction of 1,1-dichloroacetone with ·OH is (8.8±0.4) × 10⁷ M⁻¹ s⁻¹, whereas for chloroacetone (CAce), it is (1.69±0.05) × 10⁸ M⁻¹ s⁻¹ [1]. This represents a nearly 2-fold difference in reaction rate, which has direct implications for predicting degradation kinetics and designing effective water treatment strategies.

Advanced Oxidation Processes Kinetics Radical Chemistry Environmental Fate

1,1-Dichloroacetone is a Liquid at Room Temperature with a 56°C Lower Boiling Point than its Solid Isomer 1,3-Dichloroacetone

The fundamental physical state and phase change properties of 1,1-dichloroacetone provide clear operational distinctions from its isomer 1,3-dichloroacetone. The target compound is a liquid at ambient temperature (boiling point 117-118 °C), whereas 1,3-dichloroacetone is a crystalline solid (melting point 43-45 °C, boiling point 173 °C) [1]. This 56°C difference in boiling point not only alters storage and handling requirements but also provides a more accessible purification window via distillation for 1,1-dichloroacetone.

Physical Properties Purification Handling Formulation

1,1-Dichloroacetone has a 4% Higher Density (1.327 vs. 1.383 g/mL at 25°C) and Higher Vapor Pressure than 1,3-Dichloroacetone

While both isomers have similar densities, the difference of 0.056 g/mL can be significant in certain separation and engineering applications. The reported density of 1,1-dichloroacetone is 1.327 g/mL at 25°C, whereas 1,3-dichloroacetone is denser at 1.383 g/mL . More importantly, the vapor pressure of 1,1-dichloroacetone is substantially higher (27 mm Hg at 25°C) [1] compared to its isomer (<0.1 mm Hg at 20°C) , which has major implications for containment, ventilation requirements, and potential for inhalation exposure.

Density Vapor Pressure Separation Safety

1,1-Dichloroacetone is Highly Base-Sensitive, Requiring Alternative Radical-Based Alkylation Strategies Not Applicable to Monochloroacetone

The geminal dichloro substitution in 1,1-dichloroacetone confers extreme sensitivity to basic conditions, precluding the use of standard ionic alkylation methods. A publication describes a dedicated radical-based route (via xanthate transfer) to alkylate this specific compound, an approach designed to circumvent the decomposition pathways that dominate under conventional base-mediated conditions [1]. While monochloroacetone (CAce) and 1,3-dichloroacetone can often be alkylated under mildly basic conditions, 1,1-dichloroacetone requires this specialized, non-ionic methodology to achieve successful α-functionalization.

Base Sensitivity Alkylation Radical Chemistry Synthetic Methodology

1,1-Dichloroacetone Exhibits Intermediate Reactivity with the Aqueous Electron Compared to its Mono- and Tri-chlorinated Analogs

In reactions with the hydrated electron (e⁻_aq), a key reductive species in radiation chemistry and certain environmental remediation contexts, 1,1-dichloroacetone displays a rate constant that lies between its less and more chlorinated counterparts. The measured rate constant is (1.22±0.12) × 10¹⁰ M⁻¹ s⁻¹, compared to (1.34±0.15) × 10¹⁰ M⁻¹ s⁻¹ for chloroacetone (CAce) and (1.56±0.17) × 10¹⁰ M⁻¹ s⁻¹ for 1,1,1-trichloroacetone (1,1,1-TCAce) [1]. This trend demonstrates that increasing chlorine substitution generally enhances reactivity with e⁻_aq, placing 1,1-dichloroacetone at a predictable intermediate point in the series.

Radiation Chemistry Hydrated Electron Rate Constants Reductive Degradation

1,1-Dichloroacetone: Targeted Application Scenarios Derived from Quantitative Differentiation Data


Synthesis of Pharmaceuticals via Selective Alkylation Under Non-Basic Conditions

The extreme base sensitivity of 1,1-dichloroacetone (as per Evidence_Item 5) mandates its use as a specific substrate for radical-mediated alkylation to access α-alkylated gem-dichloroketones [1]. This makes it the compound of choice for synthesizing advanced intermediates in pharmaceutical development, such as the Z-alkenoates and E,E-dienoates described by Anthore et al., where standard ionic chemistry would fail. The high purity analytical standard (e.g., Sigma-Aldrich 442210) ensures reliable results in these demanding synthetic sequences .

Environmental Monitoring and Water Treatment as a Specific Disinfection By-Product (DBP)

1,1-Dichloroacetone is a known and regulated disinfection by-product (DBP) formed during water chlorination [2]. Its detection and quantification in drinking water require a certified analytical standard. The kinetic data for its reaction with hydroxyl radicals (k_OH = 8.8 × 10⁷ M⁻¹ s⁻¹) from Evidence_Item 2 and with hydrated electrons from Evidence_Item 6 are critical for researchers modeling the fate and removal of this specific DBP in advanced oxidation processes (AOPs) [3]. Substituting a different chloroacetone would lead to inaccurate kinetic models and ineffective treatment strategies.

Chemical Process Development and Scale-Up Based on Favorable Physical Properties

The liquid physical state and significantly lower boiling point (117-118°C) of 1,1-dichloroacetone compared to the solid 1,3-dichloroacetone (m.p. 43-45°C) provide clear operational advantages, as detailed in Evidence_Item 3 [4]. This makes 1,1-dichloroacetone the superior choice for integration into continuous flow chemistry platforms and for processes requiring purification by simple distillation. However, its high vapor pressure (27 mm Hg at 25°C) from Evidence_Item 4 necessitates robust engineering controls for vapor containment, a key design parameter for safe scale-up [5].

Fundamental Mechanistic Studies in Physical Organic Chemistry

The precise, quantitative differences in fundamental reactivity metrics—such as a >100-fold higher pKEnol than its isomer (Evidence_Item 1) and distinct radical reaction kinetics (Evidence_Items 2, 6)—position 1,1-dichloroacetone as a valuable probe molecule [6]. Researchers can leverage these well-defined and verifiable differences to elucidate reaction mechanisms, study substituent effects on tautomerism and radical stability, and validate computational chemistry models. The use of a high-quality source with well-characterized properties is essential for reproducible fundamental research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dichloroacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.